molecular weight and formula of 3-Ethoxy-4-(heptyloxy)benzaldehyde
molecular weight and formula of 3-Ethoxy-4-(heptyloxy)benzaldehyde
An In-depth Technical Guide to 3-Ethoxy-4-(heptyloxy)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of 3-Ethoxy-4-(heptyloxy)benzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and materials science. While specific literature on this exact molecule is sparse, its structural characteristics place it within a well-understood class of compounds with significant applications. This document outlines its core physicochemical properties, details a robust and logical synthetic pathway derived from readily available precursors, and discusses methods for its analytical characterization. Furthermore, we explore its potential applications, drawing parallels with closely related analogues used in the pharmaceutical and fragrance industries. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, or utilize this compound as a versatile chemical intermediate.
Core Molecular Profile and Physicochemical Properties
3-Ethoxy-4-(heptyloxy)benzaldehyde is an aromatic aldehyde characterized by the presence of both an ethoxy and a heptyloxy group on the benzene ring. These ether functionalities, particularly the long-chain heptyloxy group, significantly influence the molecule's solubility and reactivity profile. The core identifiers and computed properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C16H24O3 | [1] |
| Molecular Weight | 280.36 g/mol | N/A |
| Monoisotopic Mass | 264.17255 Da | [1] |
| IUPAC Name | 3-ethoxy-4-(heptyloxy)benzaldehyde | [1] |
| SMILES | CCCCCCCOC1=C(C=C(C=C1)C=O)OCC | [1] |
| InChI Key | FWLWDQNMHMAMGL-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 4.6 | [1] |
The predicted XlogP value of 4.6 indicates that 3-Ethoxy-4-(heptyloxy)benzaldehyde is a highly lipophilic molecule, suggesting poor solubility in water but good solubility in nonpolar organic solvents such as ethers, hydrocarbons, and chlorinated solvents.[1]
Synthesis and Purification
Synthetic Rationale and Strategy
The most logical and efficient synthetic route to 3-Ethoxy-4-(heptyloxy)benzaldehyde is the Williamson ether synthesis. This classic and reliable method is ideal for forming the ether linkage between the phenolic hydroxyl group of a precursor and an alkyl halide. The selected starting material, 3-Ethoxy-4-hydroxybenzaldehyde (commonly known as ethyl vanillin), is an inexpensive, commercially available, and structurally ideal precursor.[2][3][4]
The strategy involves the deprotonation of the hydroxyl group of ethyl vanillin using a mild base to form a phenoxide ion. This nucleophilic phenoxide then attacks a suitable heptyl electrophile, such as 1-bromoheptane, in an SN2 reaction to yield the desired product. This approach is well-documented for similar alkylations on related phenolic aldehydes.[5][6]
Experimental Workflow Diagram
Caption: Synthetic workflow for 3-Ethoxy-4-(heptyloxy)benzaldehyde.
Detailed Synthesis Protocol
This protocol describes a representative procedure for the synthesis of 3-Ethoxy-4-(heptyloxy)benzaldehyde on a laboratory scale.
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin, 1.0 eq)
-
1-Bromoheptane (1.1 eq)
-
Anhydrous Potassium Carbonate (K2CO3, 2.0 eq)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Ethoxy-4-hydroxybenzaldehyde and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetone to the flask until the solids are suspended (approx. 10 mL per gram of ethyl vanillin).
-
Reagent Addition: Add 1-bromoheptane to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approximately 60°C) and maintain for 12-24 hours.
-
Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification:
-
Recrystallization (Method A): The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane.
-
Column Chromatography (Method B): If recrystallization is ineffective, purify the crude material via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
-
Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid or oil under vacuum to obtain pure 3-Ethoxy-4-(heptyloxy)benzaldehyde.
Analytical Characterization (Predicted)
¹H NMR Spectroscopy:
-
Aldehyde Proton (CHO): A singlet at ~9.8 ppm.
-
Aromatic Protons: Three protons in the aromatic region (~7.4-7.0 ppm) exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
-
Heptyloxy Methylene (O-CH₂): A triplet at ~4.1 ppm.
-
Ethoxy Methylene (O-CH₂): A quartet at ~4.1 ppm.
-
Aliphatic Protons: A series of multiplets for the remaining methylene groups of the heptyl chain between ~1.8-1.3 ppm.
-
Terminal Methyl Protons (CH₃): Triplets for the ethoxy group (~1.4 ppm) and the heptyloxy group (~0.9 ppm).
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): ~191 ppm.
-
Aromatic Carbons: Six signals in the ~155-110 ppm range, including two quaternary carbons attached to oxygen.
-
Ether Carbons (O-CH₂): Two signals in the ~70-64 ppm range.
-
Aliphatic Carbons: Five signals for the remaining carbons of the heptyl chain in the ~32-14 ppm range.
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 280.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the aldehyde group, the ethoxy group, and cleavage along the heptyloxy chain.
Infrared (IR) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1685 cm⁻¹.
-
C-O Stretch (Ethers): Strong bands in the 1260-1040 cm⁻¹ region.
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.
-
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.
Potential Applications and Research Context
Substituted benzaldehydes are crucial building blocks in organic synthesis. The specific structure of 3-Ethoxy-4-(heptyloxy)benzaldehyde suggests several potential areas of application:
-
Pharmaceutical Intermediates: Aromatic aldehydes are common precursors for the synthesis of more complex drug molecules. For instance, the related compound 3-ethoxy-4-methoxybenzaldehyde serves as a key intermediate in the synthesis of Apremilast, a drug used to treat psoriasis.[5] The title compound could be explored in similar synthetic campaigns to modulate properties like lipophilicity and target engagement.
-
Fragrance and Flavor Industry: The precursor, ethyl vanillin, is a widely used flavoring agent with a potent vanilla-like aroma.[2][4] While the addition of a long heptyl chain would likely alter the scent profile significantly, this class of molecules is of perennial interest in the development of new fragrance components.[9]
-
Materials Science: Benzaldehyde derivatives are used in the synthesis of polymers, liquid crystals, and other advanced materials. The long alkyl chain of the heptyloxy group could be leveraged to impart specific physical properties, such as increased solubility in organic matrices or self-assembly characteristics.
Safety and Handling
No specific toxicology data is available for 3-Ethoxy-4-(heptyloxy)benzaldehyde. Therefore, it should be handled with the standard precautions for new chemical entities.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
3-Ethoxy-4-(heptyloxy)benzaldehyde is a readily synthesizable aromatic aldehyde with significant potential as a chemical intermediate. Its core properties can be reliably predicted based on its structure and relation to well-known analogues. The synthetic protocol outlined in this guide is robust and leverages common laboratory techniques, making the compound accessible for further research. Its potential applications in drug discovery, materials science, and the fragrance industry warrant its investigation as a versatile building block for creating novel and functional molecules.
References
-
PubChemLite. 3-ethoxy-4-(heptyloxy)benzaldehyde (C16H24O3). Available from: [Link]
-
Thermo Scientific Alfa Aesar. 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g. Available from: [Link]
-
PubChem. 3-Ethoxy-4-pentyloxybenzaldehyde | C14H20O3 | CID 7536549. Available from: [Link]
-
NIST WebBook. Benzaldehyde, 4-ethoxy-. Available from: [Link]
-
Cheméo. 3-ethoxy-4-(trimethylsyliloxy)benzaldehyde. Available from: [Link]
-
Matrix Fine Chemicals. 3-ETHOXY-4-HYDROXYBENZALDEHYDE | CAS 121-32-4. Available from: [Link]
- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
ResearchGate. (PDF) 3-Ethoxy-4-hydroxybenzaldehyde. Available from: [Link]
-
NIST WebBook. Ethyl Vanillin. Available from: [Link]
-
ChemSynthesis. 3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde. Available from: [Link]
- Google Patents. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
-
SpectraBase. Benzaldehyde, 3-ethoxy-4-(3-nitrobenzyloxy)-. Available from: [Link]
Sources
- 1. PubChemLite - 3-ethoxy-4-(heptyloxy)benzaldehyde (C16H24O3) [pubchemlite.lcsb.uni.lu]
- 2. 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. 3-ETHOXY-4-HYDROXYBENZALDEHYDE | CAS 121-32-4 [matrix-fine-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 7. 3-Ethoxy-4-methoxybenzaldehyde(1131-52-8) 1H NMR [m.chemicalbook.com]
- 8. Ethyl Vanillin [webbook.nist.gov]
- 9. chemimpex.com [chemimpex.com]
